Ethanol, 2,2',2''-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt)
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Overview
Description
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) is a complex organic compound that belongs to the class of nitrilotriethanol derivatives. This compound is characterized by its unique structure, which includes a nitrilotris-ethanol backbone and a 2-methyl-2-(2-methylphenoxy)propanoate moiety. It is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) typically involves the reaction of nitrilotriethanol with 2-methyl-2-(2-methylphenoxy)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then subjected to purification processes, including filtration and drying, to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the formulation of various industrial products, including coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, acetate (salt)
- Ethanol, 2,2’,2’'-nitrilotris-, sulfate (2:1) (salt)
- Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of nitrilotriethanol and 2-methyl-2-(2-methylphenoxy)propanoate moieties makes it particularly versatile for various applications, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
105377-52-4 |
---|---|
Molecular Formula |
C17H29NO6 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-methyl-2-(2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H14O3.C6H15NO3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2 |
InChI Key |
JSEDNPRNRNTUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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